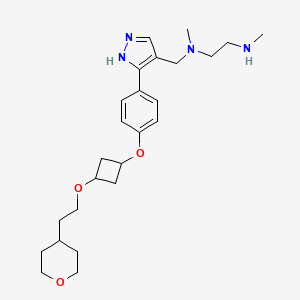![molecular formula C18H23ClN4OS B560239 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride CAS No. 1216398-09-2](/img/structure/B560239.png)
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
描述
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride is a potent, selective, water-soluble, non-competitive mGlu1 antagonist. It is known for its high selectivity over mGlu2,3,4,5,6, and 7 and ionotropic receptors. This compound has shown significant potential as an orally active analgesic in vivo.
作用机制
Target of Action
YM 298198 hydrochloride is a potent, selective, water-soluble, non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGlu1) . The mGlu1 receptor is a type of glutamate receptor that plays a key role in the modulation of synaptic plasticity and neuronal excitability .
Mode of Action
YM 298198 hydrochloride interacts with its target, the mGlu1 receptor, by inhibiting the receptor’s function . Instead, it binds to a different site on the receptor, altering the receptor’s conformation and preventing it from activating in response to glutamate .
Biochemical Pathways
The primary biochemical pathway affected by YM 298198 hydrochloride is the glutamate signaling pathway . By inhibiting mGlu1 receptors, YM 298198 hydrochloride prevents the downstream effects of glutamate signaling, which include the production of inositol phosphates . This can lead to changes in neuronal excitability and synaptic plasticity .
Pharmacokinetics
This suggests that it is well-absorbed and can cross the gastrointestinal barrier to reach systemic circulation. Its water solubility may also contribute to its bioavailability.
Result of Action
The inhibition of mGlu1 receptors by YM 298198 hydrochloride leads to a decrease in the production of inositol phosphates . This can result in analgesic and antinociceptive effects, as observed in in vivo studies .
Action Environment
The action of YM 298198 hydrochloride can be influenced by various environmental factors. For instance, its lipophilic nature can affect its absorption and distribution within the body . Additionally, its stability and efficacy may be influenced by factors such as temperature and pH.
生化分析
Biochemical Properties
YM 298198 hydrochloride plays a significant role in biochemical reactions by selectively inhibiting the metabotropic glutamate receptor type I (mGluR1). This receptor is involved in various neural processes, including synaptic plasticity and modulation of neurotransmitter release. YM 298198 hydrochloride binds to the mGluR1 receptor with high affinity, exhibiting an inhibition constant (K_i) of 19 nM . It is selective for mGluR1 over other metabotropic glutamate receptors (mGluR2-7) and ionotropic receptors, with an IC_50 value of 16 nM . This selective inhibition helps in modulating glutamate-induced signaling pathways, which are crucial in various neurological functions.
Cellular Effects
YM 298198 hydrochloride has profound effects on various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating cell signaling pathways associated with the mGluR1 receptor. This modulation can lead to changes in gene expression and cellular metabolism. For instance, YM 298198 hydrochloride has been shown to increase nociceptive response latency in a mouse model of hyperalgesia induced by streptozotocin . Additionally, it reduces the reinstatement of drug-seeking behavior induced by cocaine priming in rats . These effects highlight its potential in altering cellular responses to external stimuli and its therapeutic potential in pain management and addiction treatment.
Molecular Mechanism
The molecular mechanism of YM 298198 hydrochloride involves its binding interactions with the mGluR1 receptor. As a non-competitive antagonist, it binds to a site distinct from the glutamate binding site, leading to inhibition of receptor activation. This binding prevents the receptor from undergoing conformational changes necessary for signal transduction, thereby inhibiting downstream signaling pathways. The inhibition of mGluR1 by YM 298198 hydrochloride results in reduced production of inositol phosphates and modulation of protein kinase C (PKC) activity . These molecular interactions contribute to its effects on cellular signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of YM 298198 hydrochloride have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to 12 months . In in vitro studies, its inhibitory effects on mGluR1-mediated signaling are sustained over extended periods, indicating its potential for long-term therapeutic applications. In in vivo studies, YM 298198 hydrochloride has shown consistent analgesic and antinociceptive properties over time
Dosage Effects in Animal Models
The effects of YM 298198 hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits mGluR1-mediated signaling without causing significant adverse effects. For example, doses of 10 and 30 mg/kg have been shown to increase nociceptive response latency in mice without affecting motor coordination . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in therapeutic applications.
Metabolic Pathways
YM 298198 hydrochloride is involved in metabolic pathways associated with the mGluR1 receptor. It interacts with enzymes and cofactors involved in glutamate metabolism and signaling. The inhibition of mGluR1 by YM 298198 hydrochloride affects the metabolic flux of glutamate and related metabolites, leading to changes in cellular metabolism . These interactions highlight its role in modulating metabolic pathways and its potential impact on overall cellular function.
Transport and Distribution
The transport and distribution of YM 298198 hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to bind to rat cerebellum membranes, indicating its ability to cross the blood-brain barrier and accumulate in neural tissues . This localization is crucial for its therapeutic effects on neurological functions. Additionally, its distribution within cells may be influenced by specific transporters and binding proteins that facilitate its uptake and localization.
Subcellular Localization
YM 298198 hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in neural tissues, where it interacts with the mGluR1 receptor on the cell surface . This localization is essential for its inhibitory effects on receptor-mediated signaling pathways. Additionally, any post-translational modifications or targeting signals that direct YM 298198 hydrochloride to specific cellular compartments may further influence its activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride involves the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid and sulfuric acid. This reaction yields 2-benzimidazolylthioacetophenone derivatives, which are then cyclized to form the thiazolo[3,2-a]benzimidazole core .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazolo[3,2-a]benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an mGlu1 antagonist, which can modulate glutamate signaling in the brain.
Medicine: Explored for its potential as an analgesic and its ability to treat pain without the side effects associated with traditional painkillers.
Industry: Utilized in the development of new pharmaceuticals and chemical products
相似化合物的比较
Similar Compounds
Thiazolo[3,2-a]benzimidazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and are known for their diverse pharmacological properties.
Uniqueness
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride stands out due to its high selectivity for the mGlu1 receptor and its potent analgesic effects. Its water solubility and oral activity further enhance its potential as a therapeutic agent.
属性
IUPAC Name |
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTJVUVCSUWZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662765 | |
| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748758-45-4 | |
| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)

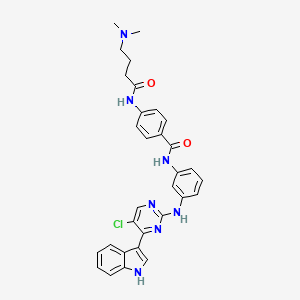
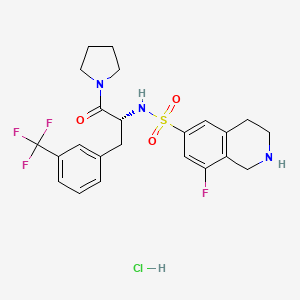

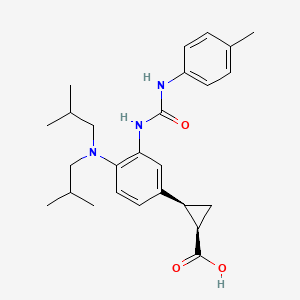
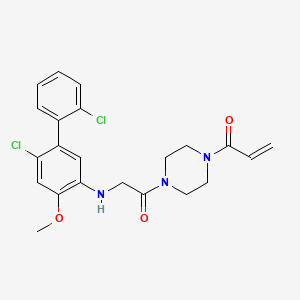
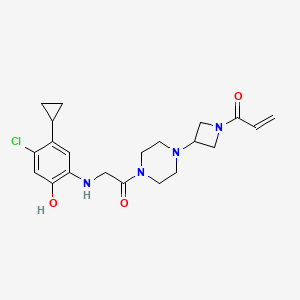

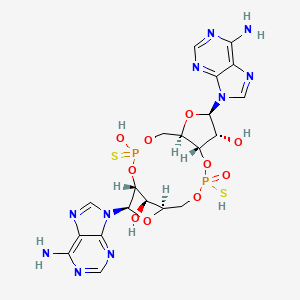
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)
